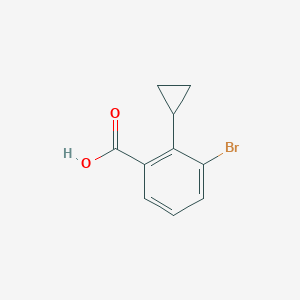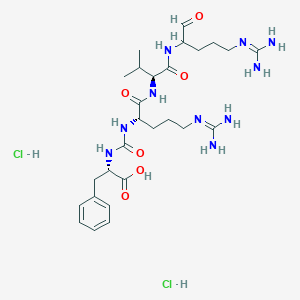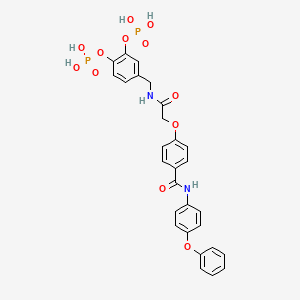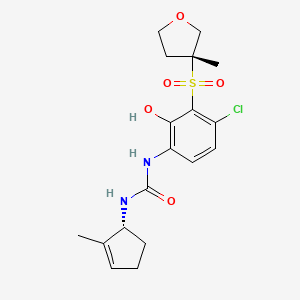
3,4,5-Trihydroxycinnamic acid decyl ester
Overview
Description
3,4,5-Trihydroxycinnamic acid decyl ester is a chemical compound known for its ability to inhibit lipid absorption and accumulation. It has shown significant potential in anti-obesity treatments due to its role as a pancreatic lipase inhibitor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trihydroxycinnamic acid decyl ester typically involves the esterification of 3,4,5-Trihydroxycinnamic acid with decanol. This reaction is often catalyzed by acidic conditions, such as using sulfuric acid or hydrochloric acid, and requires heating to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trihydroxycinnamic acid decyl ester primarily undergoes esterification and hydrolysis reactions. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Esterification: Decanol, sulfuric acid, heat.
Hydrolysis: Water, acidic or basic conditions.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like sodium borohydride.
Major Products
Esterification: this compound.
Hydrolysis: 3,4,5-Trihydroxycinnamic acid and decanol.
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced derivatives of this compound.
Scientific Research Applications
3,4,5-Trihydroxycinnamic acid decyl ester has been extensively studied for its potential in various fields:
Chemistry: Used as a model compound in studying esterification and hydrolysis reactions.
Biology: Investigated for its role in inhibiting lipid absorption and accumulation in cells.
Medicine: Explored as a potential anti-obesity agent due to its pancreatic lipase inhibitory activity.
Industry: Utilized in the formulation of weight management supplements and pharmaceuticals.
Mechanism of Action
The primary mechanism of action of 3,4,5-Trihydroxycinnamic acid decyl ester involves the inhibition of pancreatic lipase, an enzyme crucial for the digestion of dietary fats. By inhibiting this enzyme, the compound reduces the absorption of triglycerides, leading to decreased lipid accumulation and potential weight loss .
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trihydroxycinnamic acid: The parent compound, which lacks the decyl ester group.
3,4-Dihydroxycinnamic acid decyl ester: Similar structure but with one less hydroxyl group.
4-Hydroxycinnamic acid decyl ester: Similar structure but with fewer hydroxyl groups.
Uniqueness
3,4,5-Trihydroxycinnamic acid decyl ester is unique due to its three hydroxyl groups on the cinnamic acid moiety, which enhances its ability to inhibit pancreatic lipase compared to similar compounds with fewer hydroxyl groups .
Properties
IUPAC Name |
decyl (E)-3-(3,4,5-trihydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O5/c1-2-3-4-5-6-7-8-9-12-24-18(22)11-10-15-13-16(20)19(23)17(21)14-15/h10-11,13-14,20-21,23H,2-9,12H2,1H3/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWEKZOWXFBOKOI-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC(=O)C=CC1=CC(=C(C(=C1)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCOC(=O)/C=C/C1=CC(=C(C(=C1)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromene-3,4-dione](/img/structure/B8143573.png)







![[1,1'-Binaphthalene]-2,2'-diol, (1S)-](/img/structure/B8143633.png)

![8-benzyl-2-(furan-2-ylmethyl)-6-(3-hydroxyphenyl)-7H-imidazo[1,2-a]pyrazin-3-one](/img/structure/B8143669.png)



